3-Methoxy-3-oxopropylzinc bromide
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Overview
Description
3-Methoxy-3-oxopropylzinc bromide: is an organozinc compound widely used in organic synthesis. It is known for its high reactivity and is often employed as a reagent in various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and has the molecular formula C4H7O2ZnBr .
Mechanism of Action
Target of Action
3-Methoxy-3-oxopropylzinc bromide is a reagent used in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions where it is used. The role of this compound is to facilitate the transformation of these reactants into the desired products.
Mode of Action
The mode of action of this compound involves its interaction with the reactant molecules. It acts as a nucleophile, donating electrons to electrophilic centers in the reactant molecules. This interaction leads to the formation of new chemical bonds and the generation of the reaction products .
Biochemical Pathways
As a chemical reagent, this compound is involved in various synthetic pathways. For example, it can be used in the synthesis of γ-keto esters from aryl chlorides . It can also participate in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides . These pathways lead to the formation of complex organic compounds from simpler precursors.
Result of Action
The result of the action of this compound is the transformation of reactant molecules into the desired products. This transformation is achieved through the formation of new chemical bonds, facilitated by the nucleophilic properties of the compound .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The presence of moisture or oxygen can lead to degradation of the compound, reducing its efficacy. Furthermore, the compound’s reactivity can be influenced by the solvent in which it is dissolved, with polar aprotic solvents like tetrahydrofuran (THF) often being used .
Biochemical Analysis
Biochemical Properties
It is known that organozinc compounds, like 3-Methoxy-3-oxopropylzinc bromide, are often used in organic synthesis, including the synthesis of γ-keto esters
Molecular Mechanism
It is known that organozinc compounds can participate in various types of reactions, including Negishi cross-couplings
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-3-oxopropylzinc bromide can be synthesized through the reaction of 3-methoxy-3-oxopropyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-oxopropylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Negishi cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include aryl halides, alkyl halides, and other electrophiles.
Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst under an inert atmosphere.
Major Products: The major products formed from these reactions include various substituted alkenes, ketones, and other organic compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-methoxy-3-oxopropylzinc bromide is used as a reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology and Medicine: In biological and medical research, this compound is used in the development of new drugs. It has shown potential therapeutic effects in the treatment of cancer and other diseases.
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity makes it a valuable tool in the synthesis of various intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
3-Ethoxy-3-oxopropylzinc bromide: Similar in structure but with an ethoxy group instead of a methoxy group.
3-Methoxy-2-methyl-3-oxopropylzinc bromide: Contains an additional methyl group on the carbon chain.
Uniqueness: 3-Methoxy-3-oxopropylzinc bromide is unique due to its specific reactivity and the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound in various chemical reactions .
Properties
IUPAC Name |
bromozinc(1+);methyl propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJFIDGHJCQXQP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[CH2-].[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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